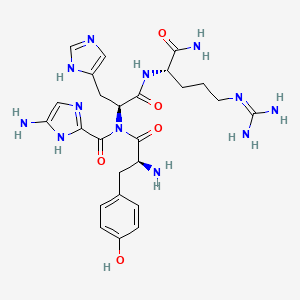
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is a complex peptide compound with a molecular formula of C25H34N12O5 and a molecular weight of 582.61 . This compound is primarily used in scientific research and is known for its unique structure, which includes an imidazole ring, a histidine residue, and an arginine residue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves multiple steps, including the formation of peptide bonds and the incorporation of the imidazole ring. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the imidazole ring .
Aplicaciones Científicas De Investigación
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving imidazole rings.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the peptide backbone can interact with proteins and other biomolecules. These interactions can modulate various biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other peptides with imidazole rings or those containing tyrosine, histidine, and arginine residues. Examples include:
- L-Tyrosyl-L-histidyl-L-arginine
- L-Histidyl-L-argininamide
- L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidine
Uniqueness
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is unique due to its specific combination of amino acid residues and the presence of the imidazole ring. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
918889-38-0 |
|---|---|
Fórmula molecular |
C25H34N12O5 |
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
5-amino-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C25H34N12O5/c26-16(8-13-3-5-15(38)6-4-13)23(41)37(24(42)21-33-11-19(27)36-21)18(9-14-10-31-12-34-14)22(40)35-17(20(28)39)2-1-7-32-25(29)30/h3-6,10-12,16-18,38H,1-2,7-9,26-27H2,(H2,28,39)(H,31,34)(H,33,36)(H,35,40)(H4,29,30,32)/t16-,17-,18-/m0/s1 |
Clave InChI |
KHHQJSAJJWVMFQ-BZSNNMDCSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)N(C(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


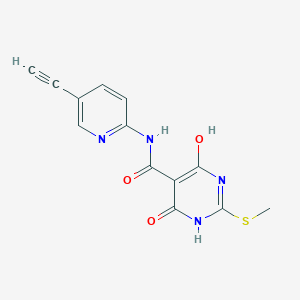
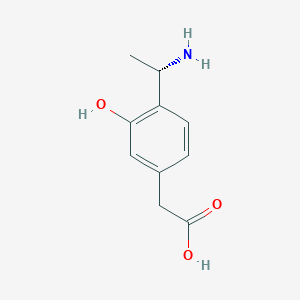
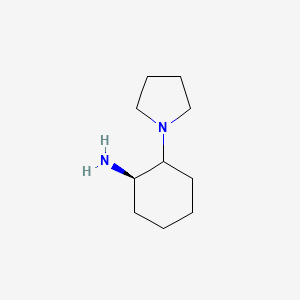
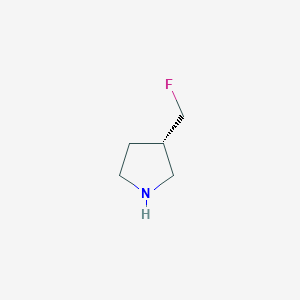

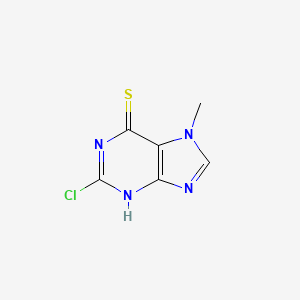
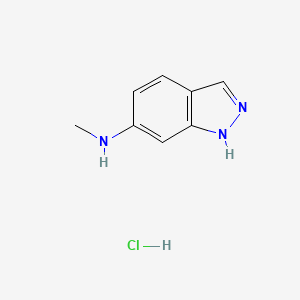
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)

![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)
![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
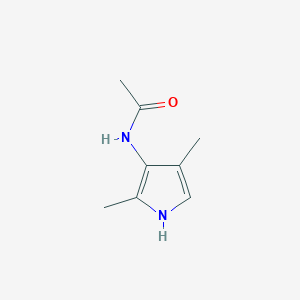

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
